Stachybotrydial
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Overview
Description
Mer-NF5003F is a sesquiterpene compound originally isolated from the fungus Stachybotrys. It exhibits diverse biological activities, including inhibition of avian myeloblastosis virus protease, sialyltransferases, and fucosyltransferase. It is also active against herpes simplex virus 1 and the multidrug-resistant Plasmodium falciparum strain K1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mer-NF5003F is typically isolated from Stachybotrys cultures. The synthetic route involves the fermentation of Stachybotrys species, followed by extraction and purification processes.
Industrial Production Methods
Industrial production of Mer-NF5003F would likely follow similar methods to those used in laboratory settings, with scaling up of the fermentation, extraction, and purification processes. Optimization of these processes would be necessary to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Mer-NF5003F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Mer-NF5003F.
Substitution: Substitution reactions can occur at various positions on the sesquiterpene structure
Common Reagents and Conditions
Common reagents used in the reactions of Mer-NF5003F include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or ketone derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
Mer-NF5003F has several scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactions.
Biology: Investigated for its inhibitory effects on various enzymes and viruses.
Medicine: Explored for its potential antiviral and antimalarial properties.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
Mer-NF5003F exerts its effects by inhibiting specific enzymes and viral proteases. It targets avian myeloblastosis virus protease, sialyltransferases, and fucosyltransferase, disrupting their normal functions. This inhibition leads to the suppression of viral replication and enzyme activity, contributing to its antiviral and antimalarial properties .
Comparison with Similar Compounds
Similar Compounds
Mer-NF5003B: Another sesquiterpene isolated from Stachybotrys with similar biological activities.
Mer-NF5003E: Shares structural similarities and biological activities with Mer-NF5003F.
Stachybotrydial: A related compound with comparable inhibitory effects on enzymes and viruses .
Uniqueness
Mer-NF5003F is unique due to its broad spectrum of biological activities and its effectiveness against multidrug-resistant strains of Plasmodium falciparum. Its diverse inhibitory effects on various enzymes and viruses make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H30O5 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,11-13,18-19,26-27H,5-8,10H2,1-4H3/t13-,18+,19-,22+,23-/m1/s1 |
InChI Key |
WIGGVNIABVHHCS-QJAXDWLUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C=O)O)(CC[C@H](C2(C)C)O)C |
SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C |
Synonyms |
stachybotrydial |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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